molecular formula C17H25N3O3 B14486886 N-Acetyl-L-phenylalanyl-L-isoleucinamide CAS No. 65118-49-2

N-Acetyl-L-phenylalanyl-L-isoleucinamide

Cat. No.: B14486886
CAS No.: 65118-49-2
M. Wt: 319.4 g/mol
InChI Key: FNJUQFPTAPMBJN-CQDKDKBSSA-N
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Description

N-Acetyl-L-phenylalanyl-L-isoleucinamide is a synthetic peptide compound that combines the amino acids phenylalanine and isoleucine. It is often used in peptide synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-L-isoleucinamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of phenylalanine and isoleucine are protected using suitable protecting groups.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-L-isoleucinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reactant in various chemical reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-L-isoleucinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine: A related compound with similar chemical properties but lacking the isoleucine moiety.

    L-Phenylalanyl-L-isoleucinamide: Similar structure but without the acetyl group.

Uniqueness

N-Acetyl-L-phenylalanyl-L-isoleucinamide is unique due to the presence of both acetyl and isoleucine groups, which confer specific chemical and biological properties. This combination allows for unique interactions and applications that are not possible with the individual components alone.

Properties

CAS No.

65118-49-2

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C17H25N3O3/c1-4-11(2)15(16(18)22)20-17(23)14(19-12(3)21)10-13-8-6-5-7-9-13/h5-9,11,14-15H,4,10H2,1-3H3,(H2,18,22)(H,19,21)(H,20,23)/t11-,14-,15-/m0/s1

InChI Key

FNJUQFPTAPMBJN-CQDKDKBSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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